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molecular formula C7H13NO2 B3295344 3-Amino-3-cyclobutylpropanoic acid CAS No. 887584-53-4

3-Amino-3-cyclobutylpropanoic acid

Cat. No. B3295344
M. Wt: 143.18 g/mol
InChI Key: BKTGHCWCUCSXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394302B2

Procedure details

Dihydroxypalladium (0.252 g, 1.794 mmol) was charged into a flask and flushed with nitrogen. Ethanol (30 mL) was added followed by a solution of 2-benzyl-3-cyclobutyl-isoxazolidin-5-one, 47a, (0.834 g, 3.605 mmol) in approximately 90 mL of ethanol. The reaction mixture was subjected to 50 psi of hydrogen for 4 hours. The pressure was vented and the catalyst was filtered off. All volatiles were removed at reduced pressure. 1H NMR shows the presence of starting material, 47a. The mixture was dissolved in approximately 100 mL of MeOH and added to 83 mg of 10% Pd/C that had been wet with 20 mL of MeOH. The mixture was subjected to 50 psi of H2 overnight. The pressure was vented and the catalyst was filtered off. All volatiles were removed at reduced pressure to afford 340 mg of product. The resulting crude residue was used without further purification: 1H NMR (400 MHz, d6-DMSO) δ 3.06-2.83 (m, 1H), 2.28 (ddd, J=23.7, 11.8, 7.7 Hz, 1H), 2.19-1.99 (m, 2H), 1.99-1.56 (m, 6H).
Name
2-benzyl-3-cyclobutyl-isoxazolidin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
47a
Quantity
0.834 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Quantity
0.252 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:8]1[CH:12]([CH:13]2[CH2:16][CH2:15][CH2:14]2)[CH2:11][C:10](=[O:17])[O:9]1)C1C=CC=CC=1.[H][H]>C(O)C.O[Pd]O>[NH2:8][CH:12]([CH:13]1[CH2:16][CH2:15][CH2:14]1)[CH2:11][C:10]([OH:17])=[O:9]

Inputs

Step One
Name
2-benzyl-3-cyclobutyl-isoxazolidin-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1OC(CC1C1CCC1)=O
Step Two
Name
47a
Quantity
0.834 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1OC(CC1C1CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0.252 g
Type
catalyst
Smiles
O[Pd]O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
ADDITION
Type
ADDITION
Details
Ethanol (30 mL) was added
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
All volatiles were removed at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The mixture was dissolved in approximately 100 mL of MeOH
ADDITION
Type
ADDITION
Details
added to 83 mg of 10% Pd/C that
CUSTOM
Type
CUSTOM
Details
was subjected to 50 psi of H2 overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
All volatiles were removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 340 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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